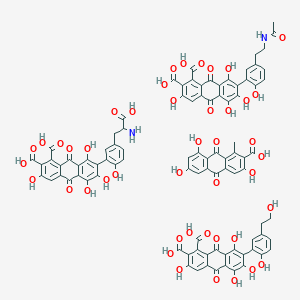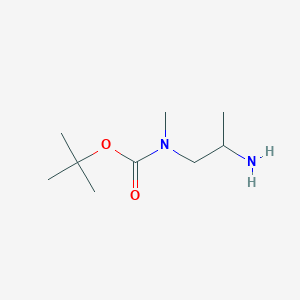
Ethyl 3-aminocrotonate
Übersicht
Beschreibung
Ethyl 3-aminocrotonate is an organic compound with the molecular formula C6H11NO2. It is a versatile intermediate used in various chemical syntheses. The compound is characterized by the presence of an amino group and an ester group, making it a valuable building block in organic chemistry .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-aminocrotonate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Ethyl 3-aminocrotonate is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Use only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate. The reaction is typically carried out in ethanol at room temperature for about 20 hours. The reaction mixture is then treated with dichloromethane, ammonium hydroxide, and potassium carbonate, followed by extraction and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-aminocrotonate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Condensation Reactions: Reagents such as aldehydes, ketones, and acids are used.
Cyclization Reactions: Catalysts like acids or bases are often employed.
Major Products:
Substitution Reactions: Products include substituted amines and amides.
Condensation Reactions: Products include imines and enamines.
Cyclization Reactions: Products include various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of ethyl 3-aminocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis and other transformations. These properties make it a valuable intermediate in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-aminocrotonate
- Isopropyl 3-aminocrotonate
- 3-aminocrotonic acid
Comparison: this compound is unique due to its specific ester group, which imparts different reactivity and solubility properties compared to its methyl and isopropyl analogs. The presence of the ethyl ester group also influences its boiling and melting points, making it suitable for specific applications where other analogs may not be as effective .
Eigenschaften
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-34-6, 7318-00-5 | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl 3-aminocrotonate?
A1: this compound has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized through the condensation of ethyl acetoacetate with ammonia.
Q3: Can you provide an example from the research where this compound acts as a starting reagent for the synthesis of a pharmaceutical compound?
A: Yes, in the synthesis of Arbidol hydrochloride, a drug with antiviral properties, this compound is reacted with p-benzoquinone through a Nenitzescu reaction. This is followed by a series of steps including O-acylation, N-methylation, bromination, condensation, and a Mannich reaction to ultimately yield the target compound. []
Q4: What makes this compound particularly well-suited for heterocyclic synthesis?
A4: this compound possesses both an amine and an ester group, making it a reactive molecule capable of participating in various cyclization reactions. Its structure allows it to react with aldehydes, ketones, and other functional groups to form diverse heterocyclic systems.
Q5: Can you provide specific examples of heterocyclic compounds synthesized using this compound?
A5: Certainly! Here are a few examples:
- Pyrano[2,3-c]pyrazole-6-ones: These are formed when this compound reacts with compounds like 1-phenyl-3-methylpyrazolin-5-one in place of the more traditional ethyl acetoacetate. This reaction highlights how using this compound can lead to higher yields of the desired product. []
- Pyrazolo[3,4-b]pyridin-6-ones: These can be synthesized by reacting this compound with starting materials such as 1-phenyl-3-aminopyrazolin-5-one. []
- 1,4-Dihydropyridines: These compounds, known for their calcium channel blocking activities, can be synthesized using this compound through variations of the Hantzsch synthesis. [, , , , , ]
Q6: The research mentions an unusual byproduct observed during a 1,4-dihydropyridine synthesis. Could you elaborate on that?
A: In one study, researchers observed an atypical isomer of a 1,4-dihydropyridine with an exocyclic double bond as a byproduct. This occurred during the reaction of 2-acetyl-1-(2-chlorophenyl)-6-methylhept-1-en-3-one with this compound. The structure of this unusual byproduct was confirmed using 1H and 13C NMR spectroscopy. []
Q7: What is the typical role of this compound in the reaction mechanisms leading to these heterocyclic compounds?
A7: this compound often acts as a nucleophile due to the presence of the amine group. This allows it to attack electrophilic carbon atoms in aldehydes, ketones, or other reactive species, initiating the cyclization process.
Q8: Has research explored the influence of structural modifications on the reactivity of this compound?
A: Yes, some studies have investigated the impact of substituents on the reactivity of this compound. For example, researchers synthesized novel linear and crosslinked polybetaines using this compound and its N-substituted alkyl derivatives. They found that the nature of these substituents significantly affected the polymers' properties, including their stimuli-sensitive behavior in response to pH, ionic strength, and solvent composition. [, ]
Q9: Are there studies investigating the Structure-Activity Relationship (SAR) of compounds synthesized using this compound?
A: Yes, in the context of 1,4-dihydropyridine synthesis, a study examined the kinetics of forming 4-(substituted phenyl)-1,4-dihydropyridines using this compound and various substituted 2-benzylideneacetoacetates. They found a correlation between the reaction rate and the electronic properties of the substituents on the phenyl ring, demonstrating the impact of structural modifications on the reaction kinetics. []
Q10: Are there any notable applications of this compound outside the realm of traditional heterocyclic synthesis?
A10: Yes, research has explored the use of this compound in synthesizing novel polymers.
- Polymeric Betaines: Researchers successfully synthesized linear and crosslinked polyampholytes with a betaine structure by utilizing a Michael addition reaction between acrylic acid and this compound. These polyampholytes displayed interesting stimuli-sensitive behaviors in response to changes in pH, ionic strength, and the application of electric and magnetic fields. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














